

An In-depth Technical Guide to Amcc-DM1 Linker Chemistry and Structure

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the **Amcc-DM1** linker, a crucial component in the development of Antibody-Drug Conjugates (ADCs). Within the scientific and commercial landscape, this linker is most commonly identified by the nomenclature SMCC-DM1, where SMCC stands for Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate. For the purpose of this guide, we will use the term SMCC to refer to the linker chemistry. This non-cleavable linker plays a pivotal role in stably connecting the cytotoxic maytansinoid payload, DM1, to a monoclonal antibody, ensuring targeted delivery to cancer cells.

Core Chemistry and Structure

The SMCC-DM1 drug-linker conjugate is formed through a stable covalent bond between the SMCC linker and the thiol group of the DM1 payload. The SMCC linker itself is a heterobifunctional crosslinker, featuring two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a maleimide group.[1][2]

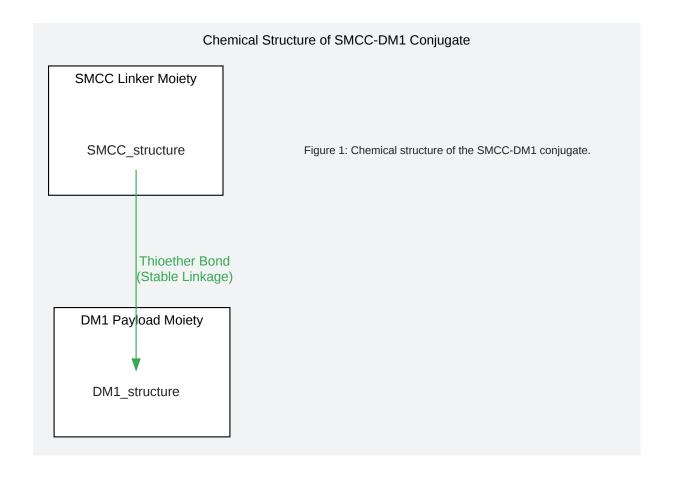
- N-hydroxysuccinimide (NHS) Ester: This group reacts with primary amines, such as the εamino group of lysine residues on the surface of a monoclonal antibody, to form a stable amide bond.[1]
- Maleimide: This functional group specifically reacts with sulfhydryl (thiol) groups, present on the DM1 payload, via a Michael addition reaction to form a stable thioether bond.[1]



The cyclohexane ring within the SMCC structure provides steric hindrance that contributes to the stability of the maleimide group, reducing its susceptibility to hydrolysis in aqueous environments.[3]

The resulting SMCC-DM1 conjugate is then ready for conjugation to a monoclonal antibody. The non-cleavable nature of the thioether bond ensures that the potent DM1 payload remains attached to the antibody while in systemic circulation, minimizing off-target toxicity.[1] Drug release occurs only after the ADC is internalized by the target cancer cell and the antibody component is degraded within the lysosome, releasing the active lysine-SMCC-DM1 catabolite. [1][4]

Below is a diagram illustrating the chemical structure of the SMCC-DM1 conjugate.



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Figure 1: Chemical structure of the SMCC-DM1 conjugate.



Quantitative Data Summary

The following tables summarize key quantitative data associated with the synthesis and characterization of SMCC-DM1 ADCs.

Table 1: Reaction Conditions for SMCC-DM1 ADC Synthesis

Parameter	Value	Reference
Antibody Activation (SMCC Reaction)		
SMCC:Antibody Molar Ratio	7:1 to 20:1	[5][6]
рН	7.0 - 8.5	
Temperature	Room Temperature or 4°C	[7]
Incubation Time	15 - 60 minutes	[6]
DM1 Conjugation (Thioether Formation)		
DM1:Antibody Molar Ratio	15:1 (for H32-MCC-DM1)	[8]
рН	6.5 - 7.5	
Temperature	32°C (for H32-MCC-DM1) [8]	
Incubation Time	2 - 24 hours	[8]

Table 2: Characterization and Performance of SMCC-DM1 ADCs



Parameter	Value	Method	Reference
Drug-to-Antibody Ratio (DAR)			
Average DAR	3.37	LC/MS	[6]
In Vitro Plasma Stability			
T-DM1 Half-life (rat plasma)	4.4 days	ELISA	[9]
acDrug remaining after 7 days (rat plasma)	~30%	LC-MS/MS	[10]
In Vivo Pharmacokinetics (Rat)			
T-DM1 Half-life	4.56 ± 1.11 days	LC-MS/MS	[10]
T-DM1 Clearance	22.55 mL/day/kg	LC-MS/MS	[10]

Experimental Protocols

This section provides detailed methodologies for the synthesis of the SMCC linker, its conjugation to an antibody, and the subsequent reaction with DM1 to form the ADC.

Synthesis of SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

A detailed, multi-step synthesis is required to produce the SMCC crosslinker. A one-pot synthesis method has been described, which involves the condensation of ω -amino acids with maleic anhydride to yield maleamino acids, followed by esterification with N-hydroxysuccinimide.[11]



Two-Step Conjugation of DM1 to an Antibody using SMCC

The conjugation process is a sequential two-step reaction to minimize antibody crosslinking.[3]

Step 1: Antibody Activation with SMCC

- Antibody Preparation: Prepare the antibody at a concentration of 2 mg/mL in a conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.25). Ensure the buffer is free of primary amines.[8]
- SMCC Preparation: Immediately before use, dissolve SMCC in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 10-50 mM.[3][5]
- Reaction: Add a 7- to 20-fold molar excess of the SMCC solution to the antibody solution.[5]
 [6]
- Incubation: Incubate the reaction mixture for 15-60 minutes at room temperature.
- Purification: Remove excess, unreacted SMCC and byproducts using a desalting column (e.g., Sephadex G-25) or tangential flow filtration, equilibrating with a conjugation buffer suitable for the next step (e.g., pH 6.5-7.5).[3][6]

Step 2: Conjugation of DM1 to the Activated Antibody

- DM1 Preparation: Dissolve the thiol-containing DM1 payload in a compatible organic solvent like DMSO to a known concentration.[8]
- Reaction: Add the DM1 solution to the purified maleimide-activated antibody solution. A
 molar ratio of approximately 15 moles of DM1 per mole of antibody has been reported for the
 synthesis of H32-MCC-DM1.[8]
- Incubation: Incubate the reaction mixture for 2 to 24 hours at a controlled temperature (e.g., 32°C). The incubation time can be varied to achieve different average DARs.[8]



 Purification: Purify the resulting ADC from unreacted DM1 and other byproducts using methods such as ultrafiltration (e.g., Amicon-30 kDa) or chromatography.[8]

Characterization of the SMCC-DM1 ADC

Determination of Drug-to-Antibody Ratio (DAR)

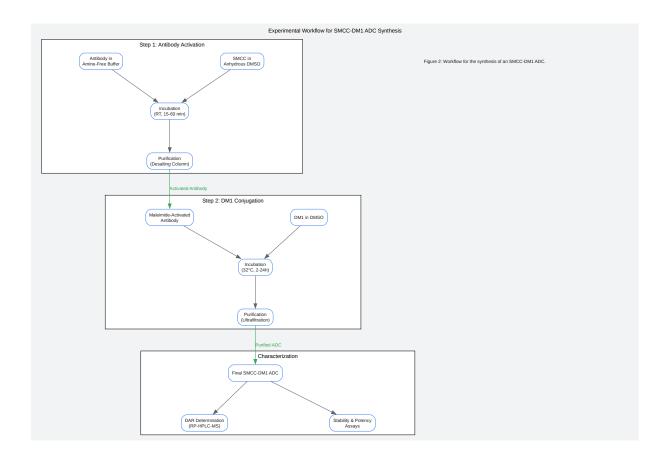
Hydrophobic Interaction Chromatography (HIC) is a common method for determining the DAR of cysteine-linked ADCs. However, for lysine-linked ADCs like those produced with SMCC, which result in a heterogeneous mixture of positional isomers, Reverse Phase Chromatography (RP-HPLC) coupled with mass spectrometry (MS) is the preferred method.[12]

- HIC-HPLC Protocol (General Principle for ADC Characterization):
 - Mobile Phase A (High Salt): 50 mM sodium phosphate, 2 M sodium chloride, pH 7.0.
 - Mobile Phase B (Low Salt): 50 mM sodium phosphate, 20% isopropanol, pH 7.0.
 - Gradient: A linear gradient from high salt to low salt concentration is used to elute the ADC species.
 - o Detection: UV absorbance at 280 nm.
 - Analysis: The different drug-loaded species (DAR 0, 1, 2, etc.) will have different retention times due to increasing hydrophobicity with higher DARs. The average DAR can be calculated from the peak areas of the different species.
- Mass Spectrometry: Intact mass analysis of the ADC after deglycosylation can be used to determine the distribution of drug-loaded species. The mass difference between peaks corresponds to the mass of the SMCC-DM1 conjugate.[6]

Workflow and Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, visualize key processes related to the **Amcc-DM1** linker.

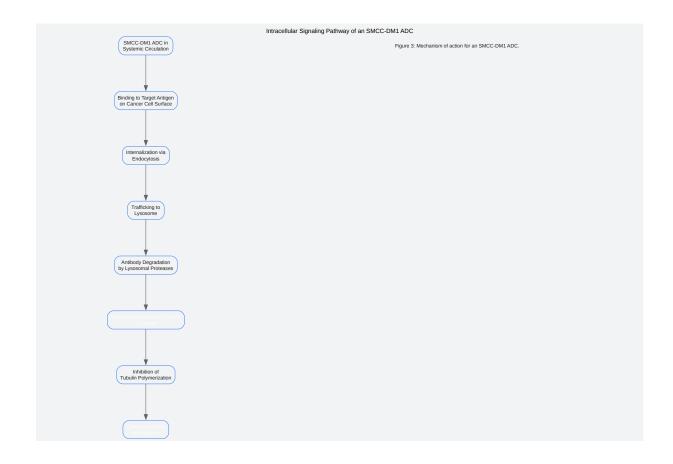




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Figure 2: Workflow for the synthesis of an SMCC-DM1 ADC.





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Figure 3: Mechanism of action for an SMCC-DM1 ADC.

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